molecular formula C5H5NO3 B8147521 3-Amino-4-methoxycyclobut-3-ene-1,2-dione

3-Amino-4-methoxycyclobut-3-ene-1,2-dione

Cat. No.: B8147521
M. Wt: 127.10 g/mol
InChI Key: ZYCNYMHVHURBEH-UHFFFAOYSA-N
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Description

3-Amino-4-methoxycyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C5H5NO3 and a molecular weight of 127.10 g/mol . It is characterized by a cyclobutene ring substituted with an amino group and a methoxy group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methoxycyclobut-3-ene-1,2-dione typically involves the reaction of 3,4-dimethoxy-3-cyclobutene-1,2-dione with ammonia or an amine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutene derivatives.

Scientific Research Applications

3-Amino-4-methoxycyclobut-3-ene-1,2-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-methoxycyclobut-3-ene-1,2-dione: Similar in structure but with different substituents.

    3,4-Dimethoxycyclobut-3-ene-1,2-dione: Lacks the amino group, leading to different reactivity and applications.

    3-Amino-4-hydroxycyclobut-3-ene-1,2-dione: Substituted with a hydroxyl group instead of a methoxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-amino-4-methoxycyclobut-3-ene-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-9-5-2(6)3(7)4(5)8/h6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCNYMHVHURBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3,4-Dimethoxy-3-cyclobutene-1,2-dione (1.3 g, 9.2 mmol) in of MeOH (10.0 ml) was treated with aqueous ammonia (10.0 ml of a 2.0M solution) and stirred at ambient temperature for 2 h. The yellow precipitate thus formed was recovered by filtration, washed with MeOH and Et2O and dried in vacuo to afford the title compound (0.87 g, 75%) as an amorphous yellow powder δH (d6 DMSO) 8.32 (2H, br s), 4.28 (3H, s). m/z (ES+, 70V) 127 (MH+).
Quantity
1.3 g
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reactant
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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10 mL
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Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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